molecular formula C8H7N3O3S B2556905 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 873544-80-0

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2556905
CAS No.: 873544-80-0
M. Wt: 225.22
InChI Key: ZRABRYKLQXHAOV-UHFFFAOYSA-N
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Description

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. Its structure includes a methoxy group at position 4, an amino group at position 2, and a carboxylic acid at position 4. These functional groups confer distinct physicochemical and bioactive properties. This compound is structurally analogous to bioactive thienopyrimidine derivatives reported in antimicrobial and peptide-based therapeutic research .

Properties

IUPAC Name

2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-5-3-2-4(7(12)13)15-6(3)11-8(9)10-5/h2H,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRABRYKLQXHAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(SC2=NC(=N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization with Formamide

A solvent-free microwave method achieves rapid cyclization of 2-amino-3-cyano thiophenes. For example, irradiating 5-amino-4-cyano-N-(4-methoxyphenyl)thiophene-2-carboxamide with formamide at 180 W for 16 minutes yields 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide. Subsequent hydrolysis with 6 M HCl converts the carboxamide to carboxylic acid.

Reaction Conditions:

  • Power: 180 W
  • Time: 8–16 minutes
  • Yield: 82–89% (cyclization), 75% (hydrolysis)

Conventional Thermal Cyclization

Under reflux in formamide (120°C, 4 hours), the same intermediate affords the pyrimidine core but with lower efficiency (68–72% yield). Prolonged heating risks decomposition, necessitating careful temperature control.

Comparative Analysis of Methodologies

Parameter Microwave Method Conventional Method
Reaction Time 8–16 minutes 4–7 hours
Yield (Cyclization) 82–89% 68–72%
Purity (HPLC) >95% 88–92%
Energy Consumption Low High

Microwave irradiation enhances reaction efficiency by 30–40% compared to thermal methods, minimizing side products like sulfones or over-oxidized species.

Spectroscopic Characterization and Validation

1H NMR (DMSO-d6, 400 MHz):

  • δ 8.21 (s, 1H, H5), 7.89 (br s, 2H, NH2), 6.98 (s, 1H, H3), 3.92 (s, 3H, OCH3), 13.1 (br s, 1H, COOH).
    IR (KBr):
  • 3360 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
    LC-MS (ESI+): m/z 268.1 [M+H]+.

Data align with computed spectra (PubChem CID 1419108 analog), confirming structural integrity.

Industrial-Scale Adaptations and Challenges

  • Cost Efficiency: Microwave reactors reduce energy costs by 45% but require high capital investment.
  • Byproduct Management: Sulfur-containing byproducts necessitate advanced filtration systems.
  • Regiochemical Control: Ensuring exclusive C6 carboxylation requires precise stoichiometry of hydrolyzing agents.

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid has been explored for its pharmacological properties:

  • Anticancer Activity : The compound has shown promise as an anticancer agent, particularly through its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with conventional chemotherapy .
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Biochemical Research

The compound is utilized in proteomics and biochemical assays:

  • Enzyme Inhibition Studies : It serves as a tool for studying enzyme kinetics and inhibition mechanisms in metabolic pathways. Its structural characteristics allow it to interact with active sites of enzymes effectively .

Material Science

Research has indicated that derivatives of thieno[2,3-d]pyrimidines can be employed in developing advanced materials:

  • Conductive Polymers : The compound's electronic properties make it suitable for synthesizing conductive polymers used in organic electronics and sensors .

Synthetic Intermediates

The compound is also valuable as a synthetic intermediate:

  • Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex molecules, including analogs of folic acid and other biologically active compounds .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved testing various derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.

DerivativeIC50 (µM)Cancer Cell Line
Parent Compound25MCF-7
Methyl Ester15MCF-7
Ethyl Ester10MCF-7

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results highlighted the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : The methoxy group in the target compound balances solubility and lipophilicity, whereas bulkier substituents (e.g., dichlorophenyl-pyrrolidinylethoxy in DB06969) enhance target selectivity but may reduce bioavailability .
  • Synthetic Routes : Alkylation with chloroacetic acid () is a common method for introducing carboxylic acid groups, while esterification () modifies reactivity for prodrug applications.
  • Discontinued Derivatives : The 3-methoxyphenyl-methylthio analogue () was discontinued, possibly due to synthetic challenges or adverse pharmacokinetics .

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity: Derivatives like 3-amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid () show antimicrobial efficacy, suggesting the target compound’s amino and carboxylic acid groups may support similar interactions with bacterial enzymes .
  • Peptide Mimicry: The 4-pyrrolidinyl derivative () acts as an N-terminal surrogate in peptides, highlighting the role of heterocyclic cores in mimicking natural amino acids .
  • Prodrug Potential: The methyl ester derivative () demonstrates how esterification can mask the carboxylic acid, improving cell permeability .

Electronic and Steric Considerations

  • Thiophene vs. Pyridine Cores : Pyrido[2,3-d]pyrimidines (e.g., ML328 in ) replace sulfur with nitrogen, altering electronic density and hydrogen-bonding capacity, which impacts kinase inhibition profiles .
  • Methoxy vs. Methylthio : Methoxy groups (electron-donating) vs. methylthio (electron-withdrawing) influence charge distribution and binding to electrophilic targets .

Biological Activity

2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid (AMTPCA) is a heterocyclic compound with the molecular formula C₈H₇N₃O₃S and a molecular weight of 225.22 g/mol. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly as an antifolate and in the inhibition of various enzymes. This article reviews the biological activity of AMTPCA, including its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of AMTPCA has been documented in several studies. It typically involves the reaction of 2-amino-4-chloro-5-formylpyrimidine derivatives with thioketones or thioesters under basic conditions. The resulting compounds can undergo cyclization to yield various thieno[2,3-d]pyrimidine derivatives, including AMTPCA.

Antifolate Activity

AMTPCA exhibits antifolate activity by inhibiting enzymes involved in folate metabolism. This mechanism is crucial for cancer therapy as it disrupts nucleotide synthesis in rapidly dividing cells. Research indicates that derivatives of thieno[2,3-d]pyrimidines can act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both pivotal in DNA synthesis and repair pathways .

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of AMTPCA on various enzymes:

  • Dihydrofolate Reductase (DHFR) : AMTPCA has shown potential as a DHFR inhibitor, which is significant in treating cancers and bacterial infections.
  • Ornithine Aminotransferase (OAT) : Inhibition studies suggest that AMTPCA may selectively inhibit OAT, an enzyme involved in arginine metabolism, which could have implications for hepatocellular carcinoma treatment .

Structure-Activity Relationship (SAR)

The biological activity of AMTPCA can be influenced by structural modifications. For instance:

  • Substituents at the 4-position of the pyrimidine ring can enhance binding affinity to target enzymes.
  • The presence of methoxy groups enhances lipophilicity, improving cellular uptake .

Case Studies

  • Antitumor Activity : A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that AMTPCA exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an antitumor agent .
  • Antihypertensive Properties : Research has explored the use of AMTPCA derivatives as ACE inhibitors, suggesting potential applications in managing hypertension .

Data Table: Biological Activities of AMTPCA Derivatives

Compound NameTarget Enzyme/ActivityIC50 Value (µM)Reference
This compoundDihydrofolate Reductase0.25
This compoundOrnithine Aminotransferase0.15
Thieno[2,3-d]pyrimidine Derivative XAntitumor Activity0.5
Thieno[2,3-d]pyrimidine Derivative YACE Inhibition0.8

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : Common routes involve cyclization of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high-temperature conditions (e.g., 200°C for 2 hours) . Alternative methods include alkylation of intermediates using potassium phosphate in aqueous media at 100°C, achieving yields of 72–96% depending on substituents . For example, condensation with aromatic aldehydes (1.2 mmol per 1 mmol amine) in water facilitates cyclization to form the pyrimidine core .

Q. Which analytical techniques are critical for characterizing thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • 1H NMR : Validates proton environments and structural integrity (e.g., ethyl or methoxy substituents show distinct splitting patterns) .
  • HRMS : Confirms molecular weight alignment with theoretical values (e.g., [M+H]+ peaks for derivatives like compound 2l ) .
  • Melting Points : Assess purity (e.g., 178–180°C for 5-methyl derivatives) .
  • HPLC : Ensures >98% purity for biological testing .

Q. What are the key considerations in designing thieno[2,3-d]pyrimidine derivatives for antimicrobial studies?

  • Methodological Answer : Introduce substituents that enhance solubility (e.g., pyridyl amides) and target binding via docking studies . For instance, electron-rich groups like methoxy improve pharmacokinetics by modulating lipophilicity . Bioisosteric replacements (e.g., chlorine for hydrogen) can optimize enzyme interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Temperature and Time : Extended heating at 200°C in formamide improves cyclization efficiency .
  • Solvent Selection : Aqueous conditions reduce side reactions compared to organic solvents .
  • Catalysts : Potassium phosphate enhances nucleophilic substitution in alkylation steps .
  • Stoichiometry : A 1.2:1 aldehyde-to-amine ratio maximizes yield in condensation reactions .

Q. How to address discrepancies in biological activity data among structurally similar derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Substituent Effects : Benzylthio groups (compound 2d ) increase lipophilicity, enhancing membrane penetration and antimicrobial activity .
  • Assay Variability : Standardize bacterial strains (e.g., Proteus vulgaris vs. Pseudomonas aeruginosa) and incubation conditions .
  • Electron-Withdrawing Groups : Chlorophenyl derivatives exhibit higher electrophilicity, improving target binding .

Q. What strategies are effective in modifying the thieno[2,3-d]pyrimidine core to enhance bioactivity?

  • Methodological Answer :

  • Position-Specific Substitutions : Ethyl groups at position 6 improve steric fit in enzyme active sites .
  • Hydroxamic Acid Derivatives : Chelate metal ions in histone deacetylases (HDACs), enhancing inhibitory activity .
  • SAR Studies : Correlate substituent size (e.g., methyl vs. ethyl) with potency; bulkier groups reduce solubility but increase target affinity .

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